molecular formula C9H9N3O3 B12865310 3-(4-Nitrophenyl)acrylohydrazide

3-(4-Nitrophenyl)acrylohydrazide

Cat. No.: B12865310
M. Wt: 207.19 g/mol
InChI Key: NUIPZKAILAUFRD-ZZXKWVIFSA-N
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Description

3-(4-Nitrophenyl)acrylohydrazide (CAS 61921-34-4) is a chemical building block of significant interest in medicinal chemistry and anticancer drug discovery research. It features a hydrazide group linked to a 3-(4-nitrophenyl)acrylate scaffold, a structure recognized for its potential biological activity. This compound serves as a versatile precursor for the synthesis of various heterocyclic frameworks, including hydrazone derivatives, which are prominent in pharmaceutical research . Recent scientific studies highlight the research value of analogous acrylohydrazide and hydrazone derivatives. Such compounds have demonstrated promising in vitro antiproliferative activities against various human cancer cell lines, including HCT-116 colon carcinoma . The mechanism of action for these compounds is an active area of research, with molecular docking studies suggesting they may exert anticancer effects by binding to specific target proteins and inducing apoptosis (programmed cell death) in cancer cells . Furthermore, the integration of the acrylohydrazide functional group into more complex hybrid molecules is a recognized strategy in the search for new anticancer candidates, as similar structures have been investigated for their activity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines . Researchers utilize this compound as a key intermediate to develop novel compounds for biochemical screening and pharmacological evaluation. Its structure is amenable to further chemical modification, making it a valuable tool for constructing compound libraries in early-stage drug discovery. This product is intended for research purposes only.

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

(E)-3-(4-nitrophenyl)prop-2-enehydrazide

InChI

InChI=1S/C9H9N3O3/c10-11-9(13)6-3-7-1-4-8(5-2-7)12(14)15/h1-6H,10H2,(H,11,13)/b6-3+

InChI Key

NUIPZKAILAUFRD-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NN)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NN)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies and Process Optimization for 3 4 Nitrophenyl Acrylohydrazide and Its Derivatives

Refined Synthetic Routes and Mechanistic Considerations

The traditional synthesis of 3-(4-nitrophenyl)acrylohydrazide typically involves a two-step process: the esterification of 4-nitrocinnamic acid followed by hydrazinolysis of the resulting ester. However, recent research has focused on refining these and other routes to improve efficiency, yield, and reaction conditions.

Optimized Ester Aminolysis Protocols

The aminolysis of ethyl 4-nitrocinnamate with hydrazine (B178648) hydrate (B1144303) is a crucial step in the synthesis of this compound. Optimization of this protocol focuses on maximizing the nucleophilic attack of the hydrazine on the ester carbonyl, leading to the desired hydrazide.

One common precursor, ethyl 4-nitrocinnamate, can be synthesized via the Heck reaction. For instance, the reaction of 4-bromonitrobenzene with ethyl acrylate (B77674) in the presence of a palladium catalyst at 130°C for 3 hours can produce ethyl 4-nitrocinnamate in an 88% yield. prepchem.com The subsequent aminolysis is typically carried out in a suitable solvent like ethanol (B145695), where the ester is treated with hydrazine hydrate. The reaction progress can be monitored by thin-layer chromatography (TLC).

Reactant 1Reactant 2ProductCatalystTemperature (°C)Time (h)Yield (%)
4-bromonitrobenzeneethyl acrylateethyl 4-nitrocinnamatePalladium130388
ethyl 4-nitrocinnamatehydrazine hydrateThis compound-Reflux--

Efficient Condensation Reaction Strategies

Efficient condensation reactions provide a direct route to this compound derivatives. These strategies often involve the reaction of an aldehyde with a hydrazide, sometimes facilitated by a catalyst.

One notable example is the condensation of 4-nitrobenzaldehyde (B150856) with malonic acid hydrazide. This reaction directly furnishes a derivative of this compound. Another approach involves the reaction of 4-nitrophenyl hydrazine with various aromatic aldehydes. discoveryjournals.org For instance, the condensation of 4-nitrophenyl hydrazine with 2,4-dichlorobenzaldehyde, 3,5-dichlorobenzaldehyde, or 3,4,5-trimethoxybenzaldehyde (B134019) can be achieved under solvent-free conditions at room temperature, yielding the corresponding p-nitrophenyl hydrazones in moderate to high yields (30-57%) within 2-5 minutes. discoveryjournals.org The purification process involves washing with cold 2 M hydrochloric acid, distilled water, and 95% ethanol. discoveryjournals.org

AldehydeHydrazineProductConditionsTime (min)Yield (%)
2,4-dichlorobenzaldehyde4-nitrophenyl hydrazine(E)-1-(2,4-dichlorobenzylidene)-2-(4-nitrophenyl)hydrazineSolvent-free, Room Temp.2-557.28
3,4,5-trimethoxybenzaldehyde4-nitrophenyl hydrazine(E)-1-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene)hydrazineSolvent-free, Room Temp.2-530.51
3,5-dichlorobenzaldehyde4-nitrophenyl hydrazine(E)-1-(3,5-dichlorobenzylidene)-2-(4-nitrophenyl)hydrazineSolvent-free, Room Temp.2-532.69

Table 2: Efficient Condensation of 4-Nitrophenyl Hydrazine with Aromatic Aldehydes. discoveryjournals.org

Furthermore, the synthesis of 2-cyano-N'-(2-cyano-3-(4-nitrophenyl)acryloyl)-3-(4-nitrophenyl)acrylohydrazide has been reported, highlighting the formation of more complex derivatives. mdpi.com

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.govrug.nl While direct one-pot synthesis of this compound via an MCR is not explicitly detailed in the provided results, the principles of MCRs like the Ugi and Passerini reactions can be applied to generate its derivatives. nih.govorganic-chemistry.org

The Ugi reaction, for instance, involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov Theoretically, by using 4-nitrobenzaldehyde, a suitable amine, a carboxylic acid, and an isocyanide, one could construct a scaffold related to the target molecule. Similarly, the Passerini reaction, which combines a carboxylic acid, an aldehyde or ketone, and an isocyanide, could be explored for the synthesis of α-acyloxy carboxamide derivatives incorporating the 4-nitrophenyl group. nih.govorganic-chemistry.org The development of novel MCRs remains an active area of research with the potential to streamline the synthesis of complex hydrazide derivatives. rug.nlresearcher.life

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. This includes the use of solvent-free conditions and mechanochemical techniques.

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers numerous benefits, including reduced pollution, lower costs, and simplified workup procedures. ias.ac.in The synthesis of hydrazones, which are structurally related to acrylohydrazides, has been successfully demonstrated under solvent-free conditions.

As previously mentioned in section 2.1.2, the condensation of 4-nitrophenyl hydrazine with various aromatic aldehydes proceeds efficiently at room temperature without any solvent. discoveryjournals.org This method is not only environmentally benign but also rapid and high-yielding for certain substrates. discoveryjournals.org Another innovative approach is the use of twin-screw extrusion (TSE) for the synthesis of N-acylhydrazones, which can be conducted with minimal or no solvent, eliminating the need for post-synthetic workup. qub.ac.uk These examples underscore the potential of solvent-free conditions for the clean and efficient synthesis of this compound and its analogues.

Mechanochemical Synthesis Techniques

Mechanochemistry, the use of mechanical force to induce chemical reactions, represents a powerful green chemistry tool. sciencesconf.org Techniques like ball milling and screw extrusion can facilitate reactions in the solid state, often without the need for solvents. rsc.orgnih.gov

The synthesis of various organic compounds, including those involving condensation reactions, has been achieved using a mechanochemical approach in a jacketed screw reactor, which allows for temperature control. rsc.org This method offers the advantage of continuous processing and efficient mixing of solid reactants. rsc.org Ball milling is another common mechanochemical technique that can be used for the synthesis of a wide range of materials, from nanoparticles to complex organic molecules. nih.govbeilstein-journals.org While specific examples for the direct mechanochemical synthesis of this compound are not detailed, the successful application of these techniques for similar structures, such as the synthesis of drugs under phase transfer catalysis (PTC) conditions in a ball mill, suggests their feasibility and potential for future development in this area. mdpi.com

Catalyst-Free and Recyclable Catalytic Systems in Hydrazide Formation

The formation of the hydrazide functional group is a crucial step in the synthesis of this compound. Modern synthetic chemistry emphasizes the development of environmentally benign and efficient methods, leading to a growing interest in catalyst-free and recyclable catalytic systems.

Catalyst-Free Approaches:

Catalyst-free reactions, often conducted in aqueous media, represent a green and cost-effective strategy for organic synthesis. youtube.com The direct amidation of esters with hydrazine can be achieved under aqueous conditions without the need for any metal or base catalysts. nih.gov This approach relies on the inherent reactivity of the starting materials under specific conditions, such as elevated temperatures or the use of water as a green solvent. nih.gov For instance, the reaction of activated amides with hydrazine can proceed smoothly at room temperature in an aqueous environment to yield acyl hydrazides in good yields. organic-chemistry.org While direct catalyst-free synthesis of this compound from its corresponding ester is plausible, the literature predominantly focuses on general methodologies. A catalyst-free synthesis of hydrazone-substituted 1,2,4-triazoles via a ring-opening/intramolecular cyclization of arylidene thiazolone with aryl/alkyl-hydrazine has also been reported, showcasing the potential of catalyst-free pathways in related heterocyclic synthesis. nih.gov

Recyclable Catalytic Systems:

Recyclable catalysts offer the dual benefits of reducing catalyst waste and cost. Several heterogeneous and homogeneous catalysts that can be recovered and reused have been developed for amidation and hydrazide formation reactions.

Solid Acid Catalysts: Amberlyst-70, a polystyrene sulfonic acid resin, has been effectively used as a recyclable heterogeneous catalyst for the synthesis of pyrazoles through the condensation of hydrazides with 1,3-diketones in an aqueous medium at room temperature. rsc.org Its non-toxic nature, thermal stability, and low cost make it an attractive option for large-scale synthesis.

Magnetic Nanoparticles: Magnetic nanoparticles offer a convenient method for catalyst recovery using an external magnet. Co@NC (cobalt-on-nitrogen-doped carbon) nanoparticles have been shown to be highly efficient and recyclable catalysts for the amidation of esters with amines under neat (solvent-free) conditions. researchgate.net Similarly, nano-palladium supported catalysts have been developed for the decarbonylative amidation of aryl esters. rsc.org

Other Recyclable Systems: A novel fluorous hydrazine-1,2-bis(carbothioate) has been prepared and utilized as a recyclable organocatalyst for the synthesis of β-chloroethers. mdpi.com This catalyst can be recovered and recycled multiple times with good purity.

Catalyst SystemReaction TypeKey Advantages
None (Aqueous Media)Amidation of esters/activated amidesEnvironmentally friendly, cost-effective
Amberlyst-70Condensation of hydrazidesRecyclable, non-toxic, inexpensive
Magnetic Co@NC NanoparticlesAmidation of estersHigh efficiency, easy recovery, solvent-free conditions
Nano-palladiumDecarbonylative amidation of aryl estersRecyclable, high activity
Fluorous hydrazine-1,2-bis(carbothioate)OrganocatalysisRecyclable with high purity

Derivatization and Functionalization Strategies

The this compound scaffold possesses multiple reactive sites, allowing for a wide range of derivatization and functionalization reactions. These modifications can be targeted at the hydrazide moiety, the acryloyl unit, or the aromatic ring, providing access to a diverse library of novel compounds.

Transformations at the Hydrazide Moiety (e.g., Acylation, Alkylation, Condensation with Carbonyls)

The hydrazide functional group is a versatile handle for various chemical transformations.

Acylation: Acylation of the terminal nitrogen of the hydrazide is a common strategy to introduce new functional groups. wikipedia.org This can be achieved using acyl chlorides or acid anhydrides. wikipedia.orgsavemyexams.com For instance, the acylation of hydrazides can lead to the formation of N-acylhydrazones, which are compounds of significant interest. acs.org The reaction of 2-(benzamido)-3-(substituted phenyl)acrylohydrazides with 1-naphthaldehyde (B104281) in the presence of acetic acid in ethanol yields the corresponding N'-((naphthalen-1-yl)methylene)acrylohydrazide derivatives. researchgate.net

Alkylation: The alkylation of arylhydrazides can be achieved through reductive alkylation. 1-Acyl-2-arylhydrazines can be reductively alkylated with carboxylic acids in the presence of sodium borohydride (B1222165) to yield 1-acyl-2-alkyl-2-arylhydrazines. cdnsciencepub.comresearchgate.net In this reaction, the carboxylic acid serves as both the alkyl source and the solvent. cdnsciencepub.comresearchgate.net This method provides a pathway to introduce alkyl substituents on the second nitrogen atom of the hydrazide moiety.

Condensation with Carbonyls: The condensation of the hydrazide group with aldehydes and ketones is a facile reaction that leads to the formation of N-acylhydrazones. semanticscholar.org This reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid, in an alcoholic solvent. semanticscholar.org The reaction of this compound with various aldehydes would yield a series of N'-arylidene-3-(4-nitrophenyl)acrylohydrazides. For example, the synthesis of 2-cyano-N'-(2-cyano-3-(4-nitrophenyl)acryloyl)-3-(4-nitrophenyl)acrylohydrazide has been reported. mdpi.com The formation of hydrazones is a widely used method for creating diverse molecular libraries. mdpi.com

TransformationReagents and ConditionsProduct Type
AcylationAcyl chlorides, acid anhydridesN-Acylhydrazides
Reductive AlkylationCarboxylic acids, NaBH41-Acyl-2-alkyl-2-arylhydrazines
CondensationAldehydes/Ketones, acid catalystN-Acylhydrazones

Modifications of the Acryloyl Unit (e.g., Michael Addition, Cycloaddition Reactions)

The α,β-unsaturated carbonyl system of the acryloyl unit is an excellent Michael acceptor and can participate in various cycloaddition reactions.

Michael Addition: The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org The electron-withdrawing nature of the 4-nitrophenyl group enhances the electrophilicity of the β-carbon of the acryloyl unit in this compound, making it a good Michael acceptor. wikipedia.org A variety of nucleophiles, including malonates, amines, and thiols, can be added to this system. wikipedia.org For instance, an isothiourea-catalyzed enantioselective Michael addition of malonates to α,β-unsaturated p-nitrophenyl esters has been reported. acs.org The reaction of acrylamide (B121943) derivatives with amines proceeds via a Michael addition to form 3-(alkylamino)propionamides.

Cycloaddition Reactions: The double bond of the acryloyl moiety can act as a dienophile in Diels-Alder reactions. The reaction of methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate with cyclopentadiene (B3395910) has been studied both experimentally and theoretically, yielding bicyclic adducts. nih.gov While specific examples with this compound are not prevalent, the reactivity of the acryloyl system suggests its potential to undergo [4+2] cycloadditions with suitable dienes. Furthermore, intramolecular hetero-Diels-Alder reactions of functionalized α,β-unsaturated carbonyl compounds have been explored to synthesize polycyclic 2H-pyran derivatives. google.com

Reaction TypeKey FeaturesPotential Products
Michael Addition1,4-addition of nucleophiles to the α,β-unsaturated systemAdducts with new C-C, C-N, or C-S bonds at the β-position
Diels-Alder Reaction[4+2] cycloaddition with dienesCyclohexene derivatives, bicyclic compounds

Aromatic Ring Transformations (e.g., Nitro Group Reductions, Substitutions)

The 4-nitrophenyl group offers opportunities for further functionalization, primarily through the reduction of the nitro group or nucleophilic aromatic substitution.

Nitro Group Reductions: The reduction of the nitro group to an amine is a common and highly useful transformation in organic synthesis. unimi.itwikipedia.org This conversion dramatically alters the electronic properties of the aromatic ring, transforming an electron-withdrawing group into an electron-donating one. Several methods are available for this reduction:

Catalytic Hydrogenation: Hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is a standard method for reducing nitroarenes to anilines. unimi.itwikipedia.org

Metal/Acid Systems: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are also effective for this reduction. unimi.itwikipedia.org

Other Reagents: Tin(II) chloride (SnCl2) provides a mild method for reducing nitro groups in the presence of other reducible functionalities. wikipedia.org Sodium hydrosulfite and sodium sulfide (B99878) are also used, with the latter sometimes allowing for the selective reduction of one nitro group in a dinitro compound. wikipedia.org The catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) using various nanocatalysts is a well-studied model reaction. researchgate.net

Aromatic Ring Substitutions: The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org A nucleophile can displace a suitable leaving group (like a halide) that is ortho or para to the nitro group. wikipedia.orgpressbooks.pub While this compound itself does not have a leaving group for a typical SNAr reaction, this principle is highly relevant for derivatives. For example, in a precursor like N-(2,4-dinitrophenyl)acrylamide, a nucleophile could potentially displace one of the nitro groups, although this is less common than displacement of a halide. The reaction of 4-nitro-N-alkyl-1,8-naphthalimides with thiolate anions proceeds via nucleophilic substitution of the nitro group. nih.gov

TransformationCommon ReagentsProduct
Nitro Group ReductionH2/Pd/C, Fe/HCl, SnCl23-(4-Aminophenyl)acrylohydrazide
Nucleophilic Aromatic SubstitutionNucleophile (on a suitably substituted ring)Substituted phenyl derivatives

Mechanistic Organic Chemistry and Reactivity Investigations

Reaction Kinetics and Thermodynamic Analysis of Hydrazide Transformations

The transformations of 3-(4-nitrophenyl)acrylohydrazide, particularly reactions involving the hydrazide group, are subject to kinetic and thermodynamic controls that dictate the product distribution. The formation of acylhydrazones, a common derivatization, serves as a prime example of these principles. Studies on analogous systems, such as the reaction between various hydrazides and aldehydes, reveal that the electronic nature of the substituents on the hydrazide plays a crucial role. For instance, electron-releasing groups on the aromatic ring of a benzohydrazide (B10538) can enhance the nucleophilicity of the terminal nitrogen, leading to it being both the kinetic and thermodynamic product in competitive reactions. scielo.org.coredalyc.org Conversely, the electron-withdrawing nitro group in this compound is expected to decrease the nucleophilicity of the hydrazide nitrogen.

The acetylation of benzohydrazide derivatives has been shown to proceed through a stepwise mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net Theoretical analyses suggest that the enol tautomer of the hydrazide is the active species in this nucleophilic attack. researchgate.net This keto-enol tautomerism is a key feature of hydrazides and influences their reactivity profile. researchgate.net

Data derived from a study on the aza-Michael polymerization of hydrazides. nih.gov

The thermodynamic aspect of these transformations is also critical. In dynamic combinatorial libraries, where multiple hydrazides and aldehydes are in equilibrium, the final product distribution reflects the thermodynamic stability of the resulting acylhydrazones. redalyc.orgnih.govscielo.org.co The formation of the most stable product is favored over time, even if it is not the initial kinetic product.

Elucidation of Reaction Pathways and Transition States in Acrylohydrazide Chemistry

The reaction pathways for this compound are diverse, encompassing reactions at both the hydrazide and the acryloyl functionalities. The aza-Michael addition to the activated double bond typically proceeds through a stepwise mechanism. nih.govacs.org This involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the β-carbon of the acryloyl group, forming a zwitterionic intermediate. nih.gov This is followed by a proton transfer, which is often the rate-limiting step, to yield the final adduct. nih.gov

Computational studies on related Michael additions have provided detailed insights into the transition states of these reactions. nih.govrsc.org For instance, in the enantioselective Michael addition of malonates to nitro-olefins catalyzed by a bifunctional thiourea (B124793), the transition state involves the simultaneous activation of both the nucleophile and the electrophile by the catalyst. nih.govrsc.org Similar principles can be applied to understand the transition states in the reactions of this compound, where hydrogen bonding interactions can play a significant role in stabilizing the transition state.

Cyclization reactions represent another important pathway for acrylohydrazide derivatives. For example, N'-arylidene-2-(acetamido)-3-(4-chlorophenyl) acrylohydrazides can be cyclized to form imidazolin-5-ones in the presence of acetic anhydride. Similarly, acylhydrazones can undergo oxidative cyclization to yield 1,3,4-oxadiazoles. researchgate.net The mechanism of these cyclizations often involves an initial intramolecular nucleophilic attack followed by dehydration or oxidation to form the stable heterocyclic ring. Gold-catalyzed intramolecular cyclization of diazo-yne compounds can proceed via a 6-endo-dig pathway to generate a β-aryl gold-carbene intermediate, which then undergoes further reactions. nih.gov

Influence of Solvent Systems and Catalytic Species on Reaction Mechanisms

The choice of solvent and the presence of catalysts can profoundly influence the reaction mechanisms and outcomes of reactions involving this compound. Solvents can affect reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. rsc.org For example, in the reaction of enolates, which are structurally related to the deprotonated form of the hydrazide, weakly coordinating solvents like tetrahydrofuran (B95107) (THF) tend to favor C-alkylation, while strongly coordinating solvents like dimethyl sulfoxide (B87167) (DMSO) favor O-alkylation. ubc.ca

In the context of pyrazole (B372694) synthesis from 1,3-dicarbonyl compounds (which can be formed from acrylohydrazide derivatives), the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to dramatically increase the regioselectivity of the reaction compared to conventional solvents like ethanol (B145695). conicet.gov.ar This is attributed to the unique properties of these solvents, including their ability to form strong hydrogen bonds and their low nucleophilicity.

Catalysts are frequently employed to enhance the rate and control the selectivity of hydrazide reactions. Aniline has been identified as an effective nucleophilic catalyst for the formation of hydrazones from hydrazides and aldehydes. thermofisher.com It operates by forming a more reactive Schiff base intermediate with the aldehyde, which is then readily displaced by the hydrazide. thermofisher.com This catalytic approach allows for efficient hydrazone formation under mild, biocompatible conditions. nih.gov

Transition metal catalysts also play a significant role. Manganese(I) pincer complexes have been used for the tandem dehydrogenative alkylation and cyclization of hydrazides with alcohols. rsc.org Palladium-catalyzed cross-coupling reactions are employed for the N-arylation of hydrazides. organic-chemistry.org These catalytic systems open up efficient and selective routes for the derivatization of the hydrazide moiety.

Studies on Chemo-, Regio-, and Stereoselectivity in Derivatization Reactions

The derivatization of this compound often presents challenges in controlling selectivity due to the presence of multiple reactive sites.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in reactions with electrophiles, competition exists between the nucleophilic terminal nitrogen of the hydrazide and the nitrogen atom adjacent to the carbonyl group. The terminal nitrogen is generally more nucleophilic and reactive.

Regioselectivity is crucial in cyclization reactions. The reaction of unsymmetrical 1,3-dicarbonyl compounds (which can be accessed from the Michael addition product of the acrylohydrazide) with hydrazines can lead to two different regioisomeric pyrazoles. organic-chemistry.orgbeilstein-journals.org The regioselectivity of this reaction is influenced by the nature of the substituents on the dicarbonyl compound and the hydrazine (B178648), as well as the reaction conditions. conicet.gov.argoogle.com The use of specific solvents, such as fluorinated alcohols, can significantly enhance the formation of a single regioisomer. conicet.gov.ar

Stereoselectivity becomes important when new chiral centers are formed during derivatization. Enantioselective reactions of acrylohydrazide derivatives can be achieved using chiral catalysts. For example, chiral urea (B33335) derivatives have been shown to catalyze highly enantioselective tail-to-head cyclization reactions of neryl chloride analogues. nih.gov The catalyst functions by stabilizing the transition state leading to the desired enantiomer through a network of hydrogen bonds. nih.gov Similarly, bifunctional thiourea organocatalysts can induce high enantioselectivity in Michael additions by simultaneously activating both the nucleophile and the electrophile in a chiral environment. nih.govrsc.org These examples highlight the potential for controlling the stereochemical outcome of reactions involving the acryloyl moiety of this compound through asymmetric catalysis.

Advanced Applications in Organic Synthesis and Functional Materials

Role as Building Blocks for Complex Heterocyclic Architectures

The structure of 3-(4-nitrophenyl)acrylohydrazide, featuring a reactive hydrazide moiety and an α,β-unsaturated carbonyl system, makes it an ideal starting material for synthesizing various heterocyclic compounds. The hydrazide group can act as a binucleophile, while the activated double bond is susceptible to Michael addition reactions, enabling the construction of five- and six-membered rings through cyclization and condensation reactions.

Synthesis of Pyrazoles and Pyrazolines

Pyrazolines and pyrazoles are five-membered nitrogen-containing heterocycles that are prominent scaffolds in medicinal chemistry. A classical and widely employed method for synthesizing these compounds involves the reaction of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine (B178648) derivatives. nih.govmdpi.commdpi.com The reaction of a chalcone (B49325) with hydrazine hydrate (B1144303) typically proceeds via a Michael addition of the hydrazine to the unsaturated ketone, followed by intramolecular cyclization and dehydration to yield the stable pyrazoline ring. nih.gov

In this context, this compound serves as a key precursor. Although it is a hydrazide, its acryloyl moiety is structurally analogous to a chalcone. The reaction to form pyrazolines can be initiated by condensing a p-nitroacetophenone with an aromatic aldehyde to form a 1-(4-nitrophenyl)-3-phenyl-prop-2-en-1-one (a chalcone). nih.gov This intermediate is then reacted with hydrazine hydrate in a solvent like ethanol (B145695) or acetic acid under reflux to yield the corresponding 1H-3-(4-nitrophenyl)-5-phenyl pyrazoline. nih.govmdpi.com In some cases, the reaction can proceed without an acid catalyst, though it may require a longer reaction time. gavinpublishers.com The resulting pyrazoline can be further functionalized, for instance, by acetylation or benzoylation at the N1 position. nih.gov

The general synthetic approach is summarized in the table below, showcasing typical reaction conditions for the formation of pyrazolines from chalcone precursors.

ReactantsReagents & ConditionsProductYield (%)Reference
1-(4-nitrophenyl)-3-phenyl-prop-2-en-1-one, Hydrazine hydrateEthanol, Reflux, 2 hrs1H-3-(4-nitrophenyl)-5-phenyl pyrazoline- nih.gov
3-(4-nitrophenyl)-1-(2-pyridinyl)-2-propene-1-one, Hydrazine hydrateAcetic acid, Reflux, 5-15 hrs5-(4-nitrophenyl)-3-(2-pyridinyl)-2-pyrazoline- mdpi.com
1-(4'-nitrophenyl)-3-(4'-hydroxy-3'-methoxyphenyl)-2-propen-1-one, Phenyl hydrazine2-Butanol, Reflux, 30 hrs1-phenyl-3-(4'-nitrophenyl)-5-(4'-hydroxy-3'-methoxyphenyl)-2-pyrazoline45.07 gavinpublishers.com

Table 1: Synthesis of Pyrazoline Derivatives from Nitrophenyl-Substituted Chalcones.

Formation of Oxadiazoles and Thiadiazoles

Hydrazides are fundamental precursors for the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, five-membered heterocycles with a wide range of applications.

The synthesis of 1,3,4-oxadiazoles from hydrazides can be achieved through several methods. A common approach is the cyclization of diacylhydrazines using dehydrating agents like phosphorus oxychloride, phosphorus pentoxide, or thionyl chloride. ijper.orgnih.gov Another prominent method involves the oxidative cyclization of hydrazide-hydrazones, which are formed by condensing a hydrazide with an aldehyde. youtube.com For instance, N'-acylhydrazones can be cyclized using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov Specifically, 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles have been synthesized from N,N'-diacylhydrazine precursors using diphosphorus (B173284) pentoxide (P₂O₅) in toluene, achieving high yields. nih.gov

For the synthesis of 1,3,4-thiadiazoles , the hydrazide or thiosemicarbazide (B42300) functionality is key. A classic method involves the reaction of an acid hydrazide with carbon disulfide in an alkaline medium, such as potassium hydroxide (B78521) in ethanol. This reaction proceeds by forming a potassium dithiocarbazinate salt, which then undergoes intramolecular cyclization upon heating to yield a 5-substituted-1,3,4-thiadiazole-2-thiol. researchgate.net Alternatively, thiosemicarbazides, which can be prepared from hydrazides, are cyclized using various reagents to form 2-amino-1,3,4-thiadiazoles. mdpi.com A direct coupling of acyl hydrazines with primary nitroalkanes, mediated by elemental sulfur (S₈) and sodium sulfide (B99878) (Na₂S), has also been developed as a mild and modular route to produce multi-functionalized 1,3,4-thiadiazoles.

HeterocyclePrecursorReagents & ConditionsGeneral ProductReference
1,3,4-OxadiazoleN,N'-diacylhydrazineP₂O₅, Toluene, Heat2,5-disubstituted-1,3,4-oxadiazole nih.gov
1,3,4-OxadiazoleHydrazide-hydrazoneAcetic anhydride, Cyclization3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline youtube.com
1,3,4-ThiadiazoleAcid hydrazideCS₂, KOH, Ethanol, Reflux5-substituted-1,3,4-thiadiazole-2-thiol researchgate.net
1,3,4-ThiadiazoleAcyl hydrazine, NitroalkaneS₈, Na₂S·9H₂O, DMFMulti-functionalized 1,3,4-thiadiazole

Table 2: General Synthetic Routes to Oxadiazoles and Thiadiazoles from Hydrazide Precursors.

Development of Pyrimidines and Thiazoles

The versatile reactivity of this compound also makes it a potential substrate for the synthesis of other important heterocycles like pyrimidines and thiazoles, although direct literature examples are sparse. The synthetic strategies generally rely on transforming the hydrazide into other reactive intermediates.

Pyrimidines , six-membered aromatic rings with two nitrogen atoms, are often synthesized via the condensation of a three-carbon unit, such as a β-dicarbonyl compound, with an amidine-containing molecule (e.g., urea (B33335) or thiourea). Chalcones, which are α,β-unsaturated ketones, can also serve as the three-carbon component. For example, coumarin-chalcone hybrids react with thiourea (B124793) in the presence of a base like sodium ethoxide to form coumarinyl-pyrimidine derivatives. This reaction proceeds through a Michael addition followed by intramolecular cyclization and dehydration. Given its structural features, this compound could conceptually participate in similar reactions to form pyrimidine (B1678525) systems.

Thiazoles , five-membered rings containing both sulfur and nitrogen, are famously synthesized via the Hantzsch thiazole (B1198619) synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide. To utilize this compound for this synthesis, it would first need to be converted to a corresponding thioamide derivative. Hydrazides can be transformed into thiosemicarbazides, which are key intermediates for various sulfur-containing heterocycles. These thiosemicarbazides or the derived thioamides could then react with an appropriate α-haloketone to yield the thiazole ring. For instance, 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been synthesized, highlighting the compatibility of the nitrophenyl-thiazole scaffold.

Other Annulated Systems (e.g., Triazoles)

The hydrazide moiety is a cornerstone for the synthesis of 1,2,4-triazoles . A common pathway involves the reaction of hydrazides with isothiocyanates to form N-acylthiosemicarbazides. These intermediates can then be cyclized under basic conditions to yield 3-mercapto-1,2,4-triazoles. Another route involves the reaction of carbohydrazides with carbon disulfide, followed by treatment with hydrazine hydrate, to produce 4-amino-1,2,4-triazole-3-thiols. These triazoles can be further reacted to create fused ring systems, such as triazolo[3,4-b]thiadiazines.

The synthesis of 1,2,3-triazoles often involves "click chemistry," specifically the cycloaddition of azides with alkynes. While not a direct reaction of the hydrazide, precursors derived from this compound could be functionalized to include an azide (B81097) or alkyne group. For example, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde has been synthesized on a large scale from 4-nitrophenyl azide, demonstrating the utility of the nitrophenyl group in forming such heterocycles.

Precursors for Polymer Chemistry and Functional Polymeric Materials

Beyond small molecule synthesis, acrylohydrazide derivatives are valuable monomers for creating functional polymers. The resulting polymers, featuring pendant hydrazide groups, serve as versatile scaffolds that can be chemically modified after polymerization.

Polyacryloyl Hydrazide Synthesis and Post-Polymerization Modifications

Poly(acryloyl hydrazide) is a reactive polymer scaffold that can be synthesized and subsequently functionalized for various applications, particularly in the biomedical field. The synthesis typically involves a multi-step process starting from commercially available materials. A common approach includes the preparation of a Boc-protected acryloyl hydrazide monomer, followed by its polymerization using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The Boc-protecting groups are then removed under acidic conditions to yield the final poly(acryloyl hydrazide).

The key advantage of poly(acryloyl hydrazide) is its capacity for post-polymerization modification . The pendant hydrazide groups are highly reactive towards aldehydes and ketones, forming stable hydrazone linkages. This allows for the straightforward introduction of a wide range of functionalities onto the polymer backbone. The modification can be performed under various conditions, including in aqueous solutions, which is beneficial for biological applications. By reacting the polymer with different aldehydes, libraries of functional polymers with tailored properties (e.g., varying hydrophobicity or charge) can be rapidly generated from a single parent polymer. This strategy avoids the need to synthesize and polymerize many different functional monomers.

Polymer Synthesis StepDescriptionReference
Monomer SynthesisSynthesis of a Boc-protected acryloyl hydrazide from acrylic acid and tert-butyl carbazate.
PolymerizationRAFT polymerization of the Boc-protected monomer to create a well-defined polymer.
DeprotectionRemoval of Boc groups using an acid (e.g., trifluoroacetic acid) to yield poly(acryloyl hydrazide).
Post-Polymerization ModificationReaction of the hydrazide-functionalized polymer with various aldehydes to form polyhydrazones.

Table 3: General Strategy for Poly(acryloyl hydrazide) Synthesis and Functionalization.

Development of Stimuli-Responsive Materials Utilizing Hydrazide Linkages

Stimuli-responsive materials, often called "smart" materials, are designed to undergo significant changes in their properties in response to external triggers such as pH, temperature, or light. nih.gov The hydrazide functional group and its derivatives, particularly hydrazones, are pivotal in the creation of pH-responsive materials. nih.gov

The operational principle of these materials lies in the stability of the hydrazone bond (C=N-NH), which is formed by the reaction of a hydrazide with an aldehyde or ketone. This bond is notably sensitive to acidic conditions. In neutral or basic environments, the hydrazone linkage is relatively stable. However, under acidic conditions, such as those found in tumor microenvironments or specific intracellular compartments, the bond is susceptible to hydrolysis, cleaving back to its constituent hydrazide and aldehyde/ketone. nih.gov This pH-triggered cleavage serves as a powerful mechanism for the controlled release of tethered molecules, making it highly valuable in drug delivery systems. nih.gov

The hydrolytic stability of the hydrazone linkage can be precisely tuned by modifying the electronic structure of the reacting partners. nih.gov The presence of the 4-nitrophenyl group in this compound is particularly significant. As a strong electron-withdrawing group, it decreases the electron density across the molecule, which can influence the stability of a resulting hydrazone bond. nih.gov This electronic modulation allows for the fine-tuning of the pH at which the bond cleaves, enabling the design of materials that release their payload at a specific, desired acidity. Researchers have successfully employed various hydrazone linkages in diverse drug delivery vehicles, including polymers, micelles, dendrimers, and nanoparticles, to achieve pH-responsive drug release. nih.gov

Contribution to Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry is the domain of chemistry that looks beyond individual molecules to focus on the systems of molecules held together by non-covalent intermolecular forces. researchgate.netnih.gov These forces, including hydrogen bonds, π-π stacking, and van der Waals interactions, govern the process of molecular self-assembly, where molecules spontaneously organize into well-defined, functional, and larger structures. researchgate.netrsc.org

This compound is an exemplary molecule for demonstrating these principles due to its inherent structural features that promote self-assembly. The molecule possesses multiple sites capable of engaging in the non-covalent interactions that drive the formation of supramolecular architectures.

Key Molecular Features for Self-Assembly:

Feature Type of Interaction Role in Self-Assembly
**Hydrazide Group (-CONHNH₂) ** Hydrogen Bonding Acts as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of extended networks and ordered structures.
Aromatic Phenyl Ring π-π Stacking The electron-deficient phenyl ring can stack with other aromatic systems, contributing to the stability and order of the assembled structure.
Acryloyl Group (C=C-C=O) π-π Stacking / Dipole-Dipole The conjugated π-system can participate in stacking interactions, while the carbonyl group introduces a dipole moment for electrostatic interactions.

The interplay of these interactions allows this compound and its derivatives to form complex, ordered structures. For example, studies on closely related molecules, such as 2-Benzamido-3-(4-nitrophenyl)-N'-(substituted)benzylidene-acrylohydrazides, show how the core scaffold directs the orientation of appended groups, leading to predictable molecular arrangements governed by these non-covalent forces. ijpsr.com The self-assembly process is crucial for creating materials with novel optical, electronic, or catalytic properties that arise from the collective behavior of the organized molecules rather than from the individual molecules alone. mdpi.com

Design of Chemical Linkers and Scaffolds for Molecular Constructs

In the synthesis of complex molecules, a "scaffold" refers to a core structure upon which further modifications are made, while a "linker" is a molecular chain that connects different parts of a larger construct. This compound is highly effective as both a scaffold and a precursor to linkers due to its defined stereochemistry and reactive hydrazide handle.

The hydrazide group is particularly useful as it readily undergoes condensation reactions with a wide variety of aldehydes and ketones under mild conditions. ijpsr.com This reaction provides a straightforward and efficient method for attaching diverse molecular fragments to the 3-(4-nitrophenyl)acryloyl core. This modular approach allows for the systematic synthesis of a library of related compounds, where the core scaffold remains constant while the appended functionalities are varied.

Research has demonstrated the utility of this scaffold in creating new molecules with potential biological activities. For instance, derivatives of this compound have been synthesized and evaluated for their antioxidant properties. nih.govbath.ac.ukresearchgate.net In these studies, the core structure serves as the foundation for building new chemical entities. Similarly, related structures like bis(3-(4-nitrophenyl)acrylamide) derivatives have been synthesized to explore their potential as therapeutic agents, highlighting the versatility of the nitrophenyl acrylamide (B121943) framework as a foundational scaffold.

The table below presents examples of derivatives synthesized from closely related acrylohydrazide scaffolds, illustrating the modularity of this chemical system.

Examples of Derivatives from Acrylohydrazide Scaffolds

Scaffold/Precursor Reactant Resulting Compound Class Reference
α-Benzamido-(4-nitro)-cinnamahydrazide Substituted Aromatic Aldehydes 2-Benzamido-3-(4-nitrophenyl)-N'-(substituted)benzylidene-acrylohydrazide ijpsr.com
(1H-pyrazol-1-yl)methylene)acetohydrazide p-Nitrobenzaldehyde Derivative of this compound (Compound 16) nih.govbath.ac.ukresearchgate.net
trans-4-nitrocinnamoyl chloride Various Diamines bis(3-(4-nitrophenyl)acrylamide) derivatives

This synthetic versatility makes this compound and its analogs powerful tools for medicinal chemistry and materials science, enabling the construction of targeted molecular probes, potential drug candidates, and functional materials from a single, reliable platform.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. nih.govasianpubs.org For 3-(4-Nitrophenyl)acrylohydrazide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment and conformational analysis. nih.govemerypharma.com

One-dimensional NMR, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offers the initial overview of the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). The ¹³C NMR spectrum provides information on the number and type of carbon atoms present.

For a definitive structural elucidation of this compound, 2D NMR experiments are indispensable:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It helps establish proton-proton connectivity within the molecule's fragments, such as correlating the vinyl protons (H-2 and H-3) and confirming their adjacent relationship. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the signals for the vinyl protons can be used to identify the signals for the vinyl carbons (C-2 and C-3). emerypharma.com

Technique Purpose Application to this compound
¹H NMR Identifies proton environments, coupling, and integration.Determines chemical shifts for aromatic, vinylic, and N-H protons.
¹³C NMR Identifies carbon environments.Determines chemical shifts for carbonyl, aromatic, and vinylic carbons.
COSY Shows ¹H-¹H coupling correlations. sdsu.eduConfirms connectivity between adjacent vinyl protons (H-2 and H-3).
HSQC Shows one-bond ¹H-¹³C correlations. sdsu.eduAssigns C-2, C-3, C-5, and C-6 based on their attached protons.
HMBC Shows long-range (2-3 bond) ¹H-¹³C correlations. sdsu.eduConnects the acryloyl fragment to the nitrophenyl ring and the hydrazide group.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. spectroscopyonline.com These techniques are complementary and provide a characteristic fingerprint based on the molecule's functional groups. researchgate.netedinst.com

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing vibrations in its chemical bonds. It is particularly sensitive to polar functional groups. For this compound, FT-IR is excellent for identifying the characteristic stretching vibrations of the N-H groups (hydrazide), the C=O group (amide I band), the N-O bonds in the nitro group, and the C=C bond of the acrylate (B77674) moiety. ijpsr.com

Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light (from a laser). nih.gov It is highly sensitive to non-polar and symmetric bonds. Raman spectroscopy would be effective in identifying the symmetric stretching of the nitro group and the vibrations of the aromatic ring and the C=C double bond. spectroscopyonline.com

Analysis of the peak positions, shapes, and intensities in both FT-IR and Raman spectra can also provide information on intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which influences their vibrational frequencies. nih.gov

Functional Group Vibrational Mode Expected FT-IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹)
N-H (Hydrazide) Stretching3200-3400Weak
C-H (Aromatic) Stretching3000-3100Strong
C-H (Vinylic) Stretching3000-3100Medium
C=O (Amide I) Stretching~1640Medium
C=C (Alkene) Stretching~1610Strong
N-O (Nitro) Asymmetric Stretch~1515Medium
N-O (Nitro) Symmetric Stretch~1345Strong
C-N Stretching1200-1350Weak

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ksu.edu.sa By diffracting X-rays off a single crystal of the compound, one can generate an electron density map from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. csic.es

For this compound, a single-crystal X-ray diffraction analysis would provide unequivocal proof of its molecular structure. It would reveal the planarity of the acryloyl and nitrophenyl groups, the conformation around the C-N and N-N bonds, and the detailed geometry of the hydrazide moiety. Furthermore, this technique elucidates the crystal packing, revealing intermolecular interactions like hydrogen bonds and π-π stacking that stabilize the crystal lattice. csic.es While specific crystallographic data for this exact compound is not cited, this method remains the gold standard for absolute structure determination in the solid state. researcher.life

Mass Spectrometry for Fragmentation Pathways and Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. mgutheses.in It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. libretexts.org

For this compound (Molecular Formula: C₉H₉N₃O₃), the molecular weight is 207.19 g/mol . bldpharm.com In a typical mass spectrum, a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) would be observed at m/z 207 or 208, respectively. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern observed in the MS/MS spectrum provides clues to the molecule's structure. Common fragmentation pathways for this compound would likely involve:

Cleavage of the amide C-N bond.

Loss of the hydrazide group (-NHNH₂).

Fragmentation of the nitro group (loss of NO or NO₂).

Cleavage adjacent to the aromatic ring. sci-hub.stnih.gov

Analyzing these fragments helps to piece together the molecular structure, confirming the sequence of the nitrophenyl, acryloyl, and hydrazide components. researchgate.net

Ion (m/z) Proposed Fragment Origin
207/208 [M]⁺ or [M+H]⁺Molecular Ion
176 [M-NHNH₂]⁺Loss of the hydrazide moiety
163 [M-NO₂]⁺Loss of the nitro group
149 [C₈H₅O₂]⁺Cleavage and rearrangement
122 [C₇H₄NO₂]⁺4-Nitrophenyl cation

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and optimized geometry of molecules. nih.gov By calculating the electron density, DFT methods can predict a wide range of molecular characteristics, from bond lengths and angles to electronic and spectroscopic parameters. materialsciencejournal.org For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory are commonly used to determine the ground state equilibrium geometry and other properties of organic molecules. materialsciencejournal.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. materialsciencejournal.orgresearchgate.net

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a smaller gap indicates a molecule is more prone to electronic transitions and thus more reactive. materialsciencejournal.orglibretexts.org This energy gap is also fundamental to predicting the electronic absorption spectra of a molecule, as it corresponds to the energy of the lowest electronic excitation. libretexts.org

For related compounds, such as bis(3-(4-nitrophenyl)acrylamide) derivatives, DFT calculations have been used to determine HOMO-LUMO gaps to assess their relative stability. In one study, the HOMO-LUMO gaps for three such derivatives were calculated to be 3.1257 eV, 2.8918 eV, and 3.4969 eV, indicating varying levels of stability among them. Similarly, for ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO-LUMO energy gap was calculated to be 4.54 eV, confirming the molecule's stable structure. materialsciencejournal.org

Table 1: Calculated Frontier Orbital Energies and Energy Gaps for Related Compounds

Compound/DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Source
bis(3-(4-nitrophenyl)acrylamide) Derivative 1--3.1257
bis(3-(4-nitrophenyl)acrylamide) Derivative 2--2.8918
bis(3-(4-nitrophenyl)acrylamide) Derivative 3--3.4969
Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate-7.06 (Ionization Potential)-2.54 (Electron Affinity)4.54 materialsciencejournal.org

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. materialsciencejournal.orgasrjetsjournal.org Key descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Harder molecules have a larger energy gap. materialsciencejournal.org

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2. materialsciencejournal.org

Electrophilicity Index (ω): This index quantifies the energy lowering of a molecule when it accepts electrons from the environment. It is defined as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ). materialsciencejournal.orgresearchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net

Local reactivity descriptors, such as Fukui functions (f_k), identify the most reactive sites within a molecule. researchgate.net These functions indicate the change in electron density at a specific atom when the total number of electrons in the molecule changes, highlighting sites susceptible to nucleophilic (f_k⁺) or electrophilic (f_k⁻) attack. asrjetsjournal.orgresearchgate.net

For example, a study on ethyl 2-cyano-3-{5-[(4-nitro-benzoyl)-hydrazonomethyl]-1H-pyrrol-2-yl}-acrylate used these descriptors to analyze reactivity, finding a global electrophilicity index (ω) of 6.573 eV, indicating it is a strong electrophile. researchgate.net

Table 2: Global Reactivity Descriptors for a Related Pyran Derivative *

DescriptorFormulaCalculated Value (eV)
Ionization Potential (I)-E_HOMO7.06
Electron Affinity (A)-E_LUMO2.54
Chemical Hardness (η)(I - A) / 22.27
Electronegativity (χ)(I + A) / 24.8
Chemical Potential (μ)-(I + A) / 2-4.8
Global Electrophilicity (ω)μ² / 2η5.07
Global Softness (S)1 / 2η0.22

*Data for Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. materialsciencejournal.org

Molecules with rotatable bonds, like 3-(4-Nitrophenyl)acrylohydrazide, can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers by exploring the molecule's potential energy surface (PES). researchgate.netmdpi.com

This process involves systematically rotating dihedral angles and performing energy minimization calculations for each resulting structure. researchgate.net The goal is to locate the geometry with the lowest energy, which corresponds to the most stable and likely conformation of the molecule in its ground state. DFT methods are frequently employed for this geometry optimization process. For related complex molecules, this analysis is crucial as the specific conformation can significantly influence biological activity and intermolecular interactions. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimized structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, solvent effects, and intermolecular interactions in a simulated environment. researchgate.net

For instance, MD simulations have been used to study how bis(3-(4-nitrophenyl)acrylamide) derivatives interact with the active site of the acetylcholinesterase (AChE) enzyme. By running simulations for periods up to 100 nanoseconds, researchers can assess the stability of the ligand-protein complex and identify key interactions, such as hydrogen bonds, that contribute to binding affinity. researchgate.net Such studies are invaluable for understanding the mechanisms of action for biologically active compounds. researchgate.net

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic data, such as infrared (IR) and UV-Visible spectra, which can be compared with experimental results for structural validation. materialsciencejournal.org DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. materialsciencejournal.org Often, calculated frequencies are scaled by a factor to correct for approximations in the theoretical model and improve agreement with experimental data. materialsciencejournal.org

For example, in the characterization of bis(3-(4-nitrophenyl)acrylamide) derivatives, calculated IR data was used alongside experimental techniques. Similarly, a theoretical study of a related pyran derivative compared the scaled and experimental IR values, providing a robust analysis of its vibrational modes. materialsciencejournal.org Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption wavelengths observed in UV-Visible spectroscopy. materialsciencejournal.org

Quantitative Structure-Property Relationships (QSPR) for Chemical Reactivity and Physical Parameters

Quantitative Structure-Property Relationship (QSPR) and the closely related Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural features with its physical properties or biological activity. nih.govmdpi.com These models use a set of calculated molecular descriptors (e.g., electronic, topological, or constitutional) to predict specific endpoints, such as reactivity, boiling point, or cytotoxicity. nih.govmdpi.com

For a series of hydrazide derivatives, a QSAR model was developed to predict antitumor activity. nih.gov The model's statistical quality is assessed by parameters like the coefficient of determination (R²), which should be greater than 0.6 for an acceptable model. nih.gov Such models are powerful tools in medicinal chemistry and materials science for screening new compounds and prioritizing synthesis efforts, saving significant time and resources. rsc.org

Molecular Docking and Binding Mode Analysis for Molecular Recognition

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding affinity and the nature of the interactions between a ligand, such as this compound, and a biological macromolecule, typically a protein.

While specific molecular docking studies exclusively focused on this compound are not extensively detailed in the public domain, research on its derivatives provides significant insights into its probable binding behaviors. These studies allow for an inferential understanding of how the core structure of this compound might interact with various protein active sites.

Interaction with Human Peroxiredoxin 5

In a broader study investigating the antioxidant potential of new naphthalene-based chalcone (B49325) derivatives, this compound (designated as compound 16) was synthesized and evaluated. nih.govbath.ac.ukresearchgate.net While the primary focus of the molecular docking in this research was on the most potent antioxidant compounds of the series, the study provides a relevant biological context. The docking was performed against Human Peroxiredoxin 5 (PDB ID: 1HD2), a key enzyme in redox signaling. nih.govbath.ac.uk Although the specific binding energy and interacting residues for this compound were not reported, the investigation of its derivatives within the same active site suggests that the acrylohydrazide scaffold can be accommodated within the enzyme's binding pocket.

Inferred Interactions from Related Derivatives

Further understanding of the potential chemical interactions of this compound can be gleaned from studies on its more complex analogues. For instance, molecular docking of 2-benzamido-3-(4-nitrophenyl)-N'-(substituted) benzylidene-acrylohydrazide derivatives with the FAB protein from E. coli (PDB ID: 5BNM), an enzyme involved in fatty acid biosynthesis, revealed significant binding affinities. The docking scores for these related compounds ranged from -4.51 to -8.78 kcal/mol. This indicates that the this compound core structure contributes favorably to the binding energy.

The binding of these derivatives within the FAB protein active site was characterized by a network of interactions, including hydrogen bonds and hydrophobic contacts. It can be inferred that the 4-nitrophenyl group of this compound could engage in π-π stacking or hydrophobic interactions with aromatic residues in a protein's active site. The hydrazide moiety is a prime candidate for forming hydrogen bonds with amino acid residues that can act as hydrogen bond donors or acceptors, such as serine, threonine, or the peptide backbone.

A hypothetical binding mode of this compound within a protein active site, based on the analysis of its derivatives, is presented in the table below.

Potential Interacting Residue (Amino Acid) Type of Interaction Functional Group of this compound Involved
Phenylalanine, Tyrosine, Tryptophanπ-π Stacking4-Nitrophenyl ring
Leucine, Valine, IsoleucineHydrophobic InteractionPhenyl ring and acryloyl backbone
Serine, Threonine, Asparagine, GlutamineHydrogen BondHydrazide group (-CONHNH2), Nitro group (-NO2)
Aspartic Acid, Glutamic AcidHydrogen Bond (as acceptor)Hydrazide NH groups
Histidineπ-Cation Interaction4-Nitrophenyl ring

This table illustrates the versatile nature of the chemical groups within this compound and their potential to form a stable complex with a protein receptor through a combination of different non-covalent interactions. The nitro group, being a strong electron-withdrawing group, can also participate in dipole-dipole interactions and modulate the electronic properties of the entire molecule, influencing its binding affinity.

Analogues, Structural Modifications, and Future Research Directions

Systematic Variation of the Acryloyl and Nitrophenyl Moieties to Modulate Chemical Properties and Reactivity

Systematic modifications of the acryloyl and nitrophenyl moieties in 3-(4-nitrophenyl)acrylohydrazide are a key strategy for fine-tuning the molecule's chemical and physical properties. Changes to the electronic nature of the phenyl ring, by altering the substituents, directly impact the reactivity of the entire molecule.

For instance, the electron-withdrawing nature of the nitro group in the para position makes the aromatic ring electron-deficient and influences the reactivity of the adjacent acryloyl group. Replacing or adding other groups can modulate these electronic effects. Studies on bis(3-(4-nitrophenyl)acrylamide) derivatives have provided insights into how these structures influence antioxidant and antimicrobial properties.

Research has shown that synthesizing analogues with different substituents on the phenyl ring—such as chloro, bromo, or methoxy (B1213986) groups—results in compounds with varied physical constants and spectral characteristics. mdpi.com For example, the presence of a methoxy group (an electron-donating group) versus a nitro group (an electron-withdrawing group) can significantly alter the electron density across the molecule, affecting its reactivity in subsequent reactions.

Table 1: Comparison of 2-Cyano-N'-(2-cyano-3-aryl-acryloyl)-3-aryl-acrylohydrazide Analogues

Substituent on Phenyl RingCompound NameMolecular FormulaMelting Point (°C)
4-Methoxy2-Cyano-N'-(2-cyano-3-(4-methoxyphenyl)acryloyl)-3-(4-methoxyphenyl) acrylohydrazideC₂₂H₁₈N₄O₄216–218
4-Chloro3-(4-Chlorophenyl)-N'-(3-(4-chlorophenyl)-2-cyanoacryloyl)-2-cyanoacrylohydrazideC₂₀H₁₂Cl₂N₄O₂241–243
4-Bromo3-(4-Bromophenyl)-N'-(3-(4-bromophenyl)-2-cyanoacryloyl)-2-cyanoacrylohydrazideC₂₀H₁₂Br₂N₄O₂>300
4-Nitro2-Cyano-N'-(2-cyano-3-(4-nitrophenyl)acryloyl)-3-(4-nitrophenyl)acrylohydrazideC₂₀H₁₂N₆O₆237–239

Data sourced from MDPI. mdpi.com

These variations allow for the rational design of molecules with specific properties, whether for use as intermediates in complex syntheses or as functional molecules themselves.

Derivatization of the Hydrazide Functional Group for Tailored Chemical Reactivity and Synthetic Utility

The hydrazide functional group (-CONHNH₂) is a highly reactive and versatile handle for the derivatization of this compound. Its nucleophilic nature allows it to readily react with a variety of electrophiles, leading to a wide array of new chemical entities.

Common derivatization strategies include:

Reaction with Aldehydes and Ketones: Hydrazides condense with aldehydes and ketones to form stable hydrazone linkages. ekb.eg This reaction is fundamental in constructing more complex molecules and is often used in the synthesis of heterocyclic compounds. bath.ac.uknih.gov

Cyclocondensation Reactions: The hydrazide moiety is a key building block for synthesizing various heterocycles. For example, reaction with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can yield pyridine (B92270) derivatives. ekb.eg Cyclocondensation with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazole (B372694) rings. ekb.eg

Acylation and Sulfonylation: The terminal amine of the hydrazide can be acylated or sulfonylated to introduce new functional groups and modify the molecule's properties.

Reactions with Isocyanates and Isothiocyanates: These reactions lead to the formation of semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, respectively, which are important pharmacophores in medicinal chemistry.

The reactivity of the hydrazide group makes this compound a valuable intermediate. For instance, it can be used to synthesize novel compounds bearing tetrahydronaphthalene conjugates or to create complex heterocyclic systems through multi-step reaction sequences. ekb.egresearcher.life The ability to convert the hydrazide into various functional groups underpins its synthetic utility, enabling the construction of diverse molecular scaffolds. cardiff.ac.uk

Emerging Synthetic Strategies and Technologies for Acrylohydrazide Chemistry (e.g., Flow Chemistry, Photo-redox Catalysis)

Modern synthetic chemistry is increasingly adopting advanced technologies to improve efficiency, safety, and scalability. These emerging strategies are highly applicable to the synthesis and derivatization of acrylohydrazides.

Photo-redox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. nih.govyoutube.com This methodology uses light to excite a photocatalyst, which can then initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates from stable precursors. youtube.com This approach could be applied to acrylohydrazide chemistry for:

C-H Functionalization: Activating C-H bonds to form new C-C or C-heteroatom bonds, allowing for late-stage modification of the molecule. nih.gov

Novel Coupling Reactions: Facilitating coupling reactions that are difficult to achieve through traditional thermal methods.

Green Chemistry: Reducing the reliance on harsh reagents and high temperatures, aligning with the principles of sustainable chemistry. youtube.com

The use of organic dyes or earth-abundant metal complexes as photocatalysts further enhances the sustainability of this approach. nih.govyoutube.com The integration of photoredox catalysis could unlock new reaction pathways for the synthesis and functionalization of this compound and its derivatives.

Prospects in Advanced Chemical Materials and Complex Molecular Assemblies

The unique structural features of this compound make it a promising candidate for the development of advanced chemical materials and for incorporation into complex molecular assemblies.

Polymer and Material Synthesis: The acryloyl group is a polymerizable unit, suggesting that this compound could serve as a functional monomer. Its incorporation into polymers could introduce specific properties, such as altered hydrophilicity, thermal stability, or the ability to coordinate metal ions. The hydrazide group can also be used to cross-link polymer chains or to graft the molecule onto surfaces, creating functionalized materials. researchgate.net

Supramolecular Chemistry and Molecular Assemblies: The molecule contains multiple sites for non-covalent interactions, including hydrogen bond donors and acceptors (hydrazide group), and π-systems (nitrophenyl ring). These features make it an excellent building block for creating self-assembled structures and supramolecular complexes. ajbls.com The controlled organization of these molecules can lead to the formation of materials with ordered structures at the nanoscale, such as liquid crystals or molecular wires. rsc.org

Catalysed Assembly (Catassembly): Looking towards more complex systems, principles from biology, such as catalysed assembly, offer a paradigm for constructing intricate molecular architectures. xmu.edu.cncomplexsystem.cn Molecules like this compound could act as subunits in systems where "catassemblers" guide their arrangement into functional, hierarchical structures, moving beyond simple self-assembly to create more sophisticated molecular machines or responsive materials. xmu.edu.cn The ability to precisely modify its structure (as discussed in 7.1 and 7.2) is crucial for designing components for such advanced, bottom-up construction approaches. nih.gov

Future research will likely focus on harnessing these properties to integrate this compound and its tailored derivatives into functional systems for electronics, sensing, and nanotechnology.

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